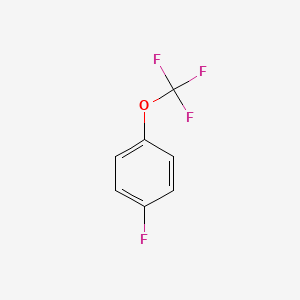

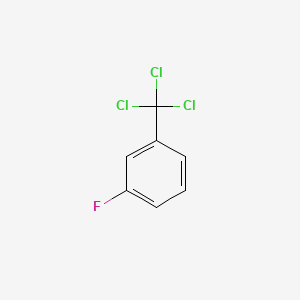

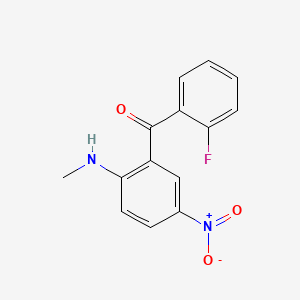

(2-Fluorofenil)(2-(metilamino)-5-nitrofenil)metanona

Descripción general

Descripción

The compound 2'-Fluoro-2-methylamino-5-nitrobenzophenone is a derivative of benzophenone with potential applications in various fields, including medicinal chemistry and material science. It is structurally related to compounds that have been synthesized as intermediates or degradation products of pharmaceuticals, such as the 1,4-benzodiazepine drugs nitrazepam and flunitrazepam .

Synthesis Analysis

The synthesis of related fluorinated benzophenone derivatives often involves multi-step reactions, starting from commercially available materials. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar substitution patterns, is used as a building block for heterocyclic oriented synthesis, leading to various nitrogenous cycles . Another example is the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, which was achieved by oxidation, chlorination, amination, and hydrogenation steps, starting from 2-fluoro-4-nitrotoluene . These methods could potentially be adapted for the synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone by incorporating the appropriate functional groups at the correct positions on the benzophenone core.

Molecular Structure Analysis

The molecular structure of 2'-Fluoro-2-methylamino-5-nitrobenzophenone can be inferred from related compounds. For example, the structure of 2-amino-5-nitrobenzophenone, a closely related compound, has been determined by acid degradation of nitrazepam . The presence of fluorine, nitro, and amino groups in these molecules can significantly influence their molecular conformation and intermolecular interactions due to their electronic properties.

Chemical Reactions Analysis

Fluorinated benzophenones and their derivatives are often involved in various chemical reactions due to their reactive functional groups. For example, the Fries rearrangement, a reaction that involves the migration of an acyl group on an aromatic ring, has been performed on related compounds under microwave-assisted, catalyst- and solvent-free conditions . Such reactions could be relevant for the chemical manipulation of 2'-Fluoro-2-methylamino-5-nitrobenzophenone to obtain other derivatives or to study its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-Fluoro-2-methylamino-5-nitrobenzophenone can be predicted based on the properties of similar compounds. For instance, the presence of a nitro group and a fluorine atom is likely to influence the compound's acidity, electron distribution, and overall reactivity. The spectroscopic properties of related compounds have been characterized by techniques such as X-ray diffraction, IR, and UV/Vis spectroscopy, which provide insights into the electronic structure and molecular geometry . These techniques could be applied to 2'-Fluoro-2-methylamino-5-nitrobenzophenone to determine its precise physical and chemical properties.

Aplicaciones Científicas De Investigación

Drogas Anestésicas

Este compuesto es un derivado de la ketamina, que es un anestésico bien conocido . Es posible que pueda tener propiedades anestésicas similares, lo que lo hace potencialmente útil en procedimientos médicos que requieren anestesia .

Químico de Investigación

El compuesto ha sido reportado como un químico de investigación en varios países . Esto significa que podría usarse en investigación científica para estudiar sus propiedades y aplicaciones potenciales .

Tratamiento para la Depresión

En enero de 2023, una empresa biotecnológica israelí anunció la finalización exitosa de un estudio preclínico que examinó este compuesto en un modelo de rata de depresión . El compuesto superó a la ketamina en la longevidad del efecto antidepresivo .

Síntesis de Nuevos Compuestos

El compuesto se puede utilizar en la síntesis de nuevos compuestos . Por ejemplo, se puede utilizar para sintetizar 2-(2-fluorofenil)-2-metilamino-ciclohexanona .

Estudio de Sustancias Psicoactivas

Como nueva sustancia psicoactiva (NPS), este compuesto se puede utilizar en la investigación para comprender los efectos y peligros de las NPS .

Estudios Legales y de Políticas

La aparición de este compuesto y otros como él en el mercado de las drogas se puede utilizar para estudiar la efectividad de las políticas de drogas existentes .

Safety and Hazards

Safety data indicates that exposure to “2’-Fluoro-2-methylamino-5-nitrobenzophenone” should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling the compound . In case of exposure, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

Propiedades

IUPAC Name |

(2-fluorophenyl)-[2-(methylamino)-5-nitrophenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c1-16-13-7-6-9(17(19)20)8-11(13)14(18)10-4-2-3-5-12(10)15/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXPKRIRHDRCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223718 | |

| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

735-06-8 | |

| Record name | (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′-Fluoro-2-methylamino-5-nitrobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6SP6E3W8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2'-Fluoro-2-methylamino-5-nitrobenzophenone typically produced in a laboratory setting?

A1: 2'-Fluoro-2-methylamino-5-nitrobenzophenone can be obtained through the acid degradation of flunitrazepam. [] This process highlights a key chemical relationship between the two compounds.

Q2: The provided research mentions a spectroscopic method for detecting flunitrazepam in beverages. Does this method involve 2'-Fluoro-2-methylamino-5-nitrobenzophenone?

A2: While the research focuses on detecting flunitrazepam using fluorescence spectroscopy, it interestingly reveals that 2'-Fluoro-2-methylamino-5-nitrobenzophenone is not the primary product of flunitrazepam protonation. Instead, the study identifies 2-nitro-N-methylacridone as the main product, challenging previous assumptions. [] This finding underscores the importance of accurate structural identification in chemical analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.